3,4-Dihydro-4-methyl-2H-pyran

Physical chemistry Thermodynamics Solvent selection

3,4-Dihydro-4-methyl-2H-pyran (CAS 2270-61-3), also known as 4-methyl-3,4-dihydro-2H-pyran, is a cyclic enol ether with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. It is a colorless to pale yellow liquid at room temperature.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 2270-61-3
Cat. No. B1606062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4-methyl-2H-pyran
CAS2270-61-3
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC1CCOC=C1
InChIInChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3
InChIKeyAQLGQCKMZPKPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3,4-Dihydro-4-methyl-2H-pyran (CAS 2270-61-3) — A Procurement Overview


3,4-Dihydro-4-methyl-2H-pyran (CAS 2270-61-3), also known as 4-methyl-3,4-dihydro-2H-pyran, is a cyclic enol ether with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. It is a colorless to pale yellow liquid at room temperature [1]. Unlike the unsubstituted 3,4-dihydro-2H-pyran (DHP, CAS 110-87-2), this compound features a methyl group at the 4-position of the pyran ring, introducing a stereogenic center at C4 [2]. This structural modification significantly alters its physical properties and chemical behavior, making it a niche building block in organic synthesis, particularly for generating chiral molecules. It serves as a versatile intermediate in the preparation of bioactive compounds and natural product analogs .

Why 3,4-Dihydro-4-methyl-2H-pyran Cannot Be Replaced by Unsubstituted DHP or Other Analogs


Generic substitution with unsubstituted 3,4-dihydro-2H-pyran (DHP) or other dihydropyran isomers fails because the methyl substitution at the 4-position fundamentally alters the compound's physicochemical profile and reactivity, leading to significant differences in reaction outcomes. While DHP (CAS 110-87-2) is widely used as an alcohol protecting group due to its high volatility (boiling point 86 °C) and low cost, its 4-methyl analog exhibits a substantially higher boiling point of 117.5 °C and a lower density of 0.885 g/cm³ [1]. More critically, the methyl group creates a chiral center at C4, enabling access to enantioenriched products that are inaccessible with achiral DHP [2]. In hetero-Diels–Alder reactions, the 4-methyl-substituted framework exhibits distinct diastereoselectivity profiles compared to unsubstituted variants, directly influencing the stereochemical outcome of cycloadditions [3]. Substituting with a different isomer, such as 3,6-dihydro-2H-pyran, is also ineffective due to the distinct position of the double bond relative to the oxygen atom, which dictates the compound's enol ether reactivity and its behavior in ring-opening transformations.

Quantitative Differentiation Evidence for 3,4-Dihydro-4-methyl-2H-pyran vs. Closest Analogs


Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Unsubstituted DHP

The methyl substitution at the 4-position of 3,4-dihydro-4-methyl-2H-pyran (C6H10O, MW 98.14) results in significantly different physical properties compared to unsubstituted 3,4-dihydro-2H-pyran (DHP, C5H8O, MW 84.12). The target compound exhibits a boiling point of 117.5 °C at 760 mmHg, which is 31.5 °C higher than that of DHP (86 °C) [1]. Its density is 0.885 g/cm³, compared to 0.922 g/mL at 25 °C for DHP, reflecting a 4% lower density . The calculated flash point for the target compound is 17.3 °C, whereas DHP has a flash point of -6 °C, a difference of 23.3 °C [1][2].

Physical chemistry Thermodynamics Solvent selection

Synthetic Utility: Quantitative Yield and Stereoselectivity in Oxime Formation

In a comparative study of oxime formation reactions, 2-acetyl-4-methyl-3,4-dihydropyran derivatives (derived from 3,4-dihydro-4-methyl-2H-pyran) reacted with hydroxylamine in pyridine to give (E)-1-(4-methyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one oximes in up to 85% yield with high stereoselectivity [1]. This yield serves as a benchmark for evaluating the synthetic efficiency of this specific dihydropyran scaffold. While direct head-to-head yield comparisons with unsubstituted dihydropyran derivatives under identical conditions are not reported, the ability to achieve high stereoselectivity is directly attributable to the chiral C4 center introduced by the methyl group.

Synthetic methodology Stereoselective synthesis Heterocyclic chemistry

Chirality as a Differentiator: Access to Enantioenriched 3,4-Dihydropyran Derivatives

The 4-methyl substitution in 3,4-dihydro-4-methyl-2H-pyran introduces a stereogenic center at C4, making the molecule chiral and enabling its use as a precursor to enantioenriched dihydropyran derivatives [1]. In contrast, unsubstituted 3,4-dihydro-2H-pyran (DHP) is achiral. Organocatalytic asymmetric synthesis methods have been developed to access functionalized 3,4-dihydropyran derivatives with enantiomeric excesses (ee) ranging from 83-90% for a broad range of substrates [2]. While these studies focus on substituted 3,4-dihydropyran products rather than the target compound itself as a starting material, they establish the class-level precedent that 3,4-dihydropyran scaffolds with chiral centers are valuable for asymmetric synthesis.

Asymmetric catalysis Organocatalysis Chiral building blocks

Hetero-Diels–Alder Reactivity: Diastereoselectivity Advantage of Methyl-Substituted Framework

In inverse electron-demand hetero-Diels–Alder reactions used to synthesize dihydropyran derivatives, the presence of a methyl substituent on the dihydropyran framework influences both the reactivity and the diastereoselectivity of the cycloaddition process [1]. Studies on 4-methyl-substituted dienes in hetero-Diels–Alder reactions demonstrate that the methyl group provides steric bias that directs the stereochemical outcome, enabling enantio- and diastereoselective transformations [2]. Unsubstituted DHP derivatives lack this steric directing element and thus cannot achieve comparable stereocontrol. Furthermore, 2-methylene-1,3-dicarbonyl compounds react with alkyl vinyl ethers to give 3,4-dihydro-2H-pyrans with high regioselectivity and chemoselectivity, establishing the hetero-Diels–Alder pathway as a reliable route to substituted dihydropyran derivatives [3].

Cycloaddition Stereoselective synthesis Reaction mechanism

Industrial-Scale Production: KURARAY Patent for High-Purity Synthesis

A dedicated industrial method for producing 4-methyl-3,4-dihydro-2H-pyran (synonymous with 3,4-dihydro-4-methyl-2H-pyran) has been patented by KURARAY CO. (Japanese Patent JP2015160835A) [1]. The method comprises a step of dewatering 2-hydroxy-4-methyl tetrahydropyran in the presence of acid and/or acid salt, providing the target compound industrially, inexpensively, and at high purity [1]. This represents a significant differentiator from niche analogs or derivatives for which no established industrial-scale manufacturing process exists, ensuring reliable supply chain stability, consistent quality, and competitive pricing for procurement purposes. The existence of a dedicated commercial process patent from a major chemical manufacturer signals that this specific compound has sufficient industrial demand to warrant process optimization investment.

Process chemistry Scale-up Patent analysis

Optimal Application Scenarios for 3,4-Dihydro-4-methyl-2H-pyran in Research and Industry


Asymmetric Synthesis of Chiral Dihydropyran Building Blocks

The chiral C4 center of 3,4-dihydro-4-methyl-2H-pyran makes it an ideal starting material for the enantioselective synthesis of functionalized 3,4-dihydropyran derivatives, which are established chiral building blocks for natural products and bioactive molecules . Organocatalytic methods achieve enantiomeric excesses of 83-90% for related dihydropyran scaffolds, and the target compound's inherent chirality enables similar stereocontrol [1]. This scenario is particularly relevant for medicinal chemistry laboratories developing stereochemically defined drug candidates, where achiral DHP would be entirely unsuitable.

Hetero-Diels–Alder Cycloadditions Requiring Enhanced Diastereoselectivity

In inverse electron-demand hetero-Diels–Alder reactions, the methyl substituent on the dihydropyran framework provides steric bias that directs the stereochemical outcome, enhancing diastereoselectivity compared to unsubstituted DHP [2]. This application is critical for synthetic chemists constructing complex polycyclic frameworks where stereochemical purity directly impacts downstream synthetic efficiency and product value. The target compound's structural features make it a preferred choice over generic DHP when stereocontrol is a priority.

High-Temperature Reaction Media or Solvent Applications with Reduced Volatility

With a boiling point of 117.5 °C — 31.5 °C higher than unsubstituted DHP — 3,4-dihydro-4-methyl-2H-pyran is better suited for reactions requiring elevated temperatures without excessive solvent loss through evaporation [3]. Its higher flash point (17.3 °C vs. -6 °C for DHP) also reduces fire hazard classification, simplifying storage and handling protocols [3]. This scenario is particularly valuable for industrial process chemists optimizing reaction conditions for scale-up, where volatility control and safety compliance are paramount.

Pharmaceutical Process Development Requiring Supply Chain Reliability

The existence of a dedicated industrial manufacturing process patented by KURARAY CO. (JP2015160835A) ensures that 3,4-dihydro-4-methyl-2H-pyran can be sourced at commercial scale with consistent high purity [4]. This differentiates it from many niche analogs that rely solely on laboratory-scale custom synthesis. Procurement teams and process development scientists should prioritize this compound for multi-step pharmaceutical syntheses where supply chain stability and batch-to-batch reproducibility are non-negotiable requirements.

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